molecular formula C19H17N5O2S B2669536 3-oxo-2-phenyl-5-propyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-75-6

3-oxo-2-phenyl-5-propyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2669536
CAS No.: 921881-75-6
M. Wt: 379.44
InChI Key: UCIMXUKZGUFXOA-UHFFFAOYSA-N
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Description

3-oxo-2-phenyl-5-propyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2-phenyl-5-propyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 4-aminoantipyrine with benzoylisothiocyanate in acetone at 50°C for 3 hours can yield intermediate compounds that are further reacted to form the target molecule .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-oxo-2-phenyl-5-propyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-oxo-2-phenyl-5-propyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxo-2-phenyl-5-propyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-2-phenyl-5-propyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-oxo-2-phenyl-5-propyl-N-(1,3-thiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-2-9-23-11-14(17(25)21-19-20-8-10-27-19)16-15(12-23)18(26)24(22-16)13-6-4-3-5-7-13/h3-8,10-12H,2,9H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIMXUKZGUFXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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